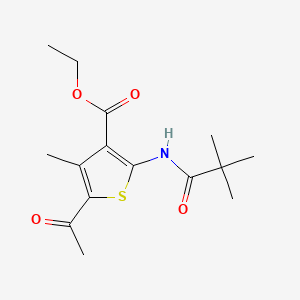

Ethyl 5-acetyl-2-(2,2-dimethylpropanoylamino)-4-methylthiophene-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 5-acetyl-2-(2,2-dimethylpropanoylamino)-4-methylthiophene-3-carboxylate is a complex organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by its unique structure, which includes an ethyl ester, an acetyl group, and a dimethylpropanoylamino substituent.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-acetyl-2-(2,2-dimethylpropanoylamino)-4-methylthiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the acylation of a thiophene derivative followed by esterification. The reaction conditions often require the use of catalysts, such as Lewis acids, and solvents like dichloromethane or toluene. The process may also involve purification steps like recrystallization or chromatography to obtain the final product in high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and yield while minimizing the environmental impact. The use of green chemistry principles, such as solvent recycling and waste reduction, is also common in industrial settings.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 5-acetyl-2-(2,2-dimethylpropanoylamino)-4-methylthiophene-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the sulfur atom, often using reagents like sodium hydride or organolithium compounds.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

Substitution: Sodium hydride in dimethylformamide or organolithium reagents in tetrahydrofuran.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Aplicaciones Científicas De Investigación

Ethyl 5-acetyl-2-(2,2-dimethylpropanoylamino)-4-methylthiophene-3-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.

Industry: Utilized in the production of specialty chemicals and materials, such as polymers and dyes.

Mecanismo De Acción

The mechanism of action of Ethyl 5-acetyl-2-(2,2-dimethylpropanoylamino)-4-methylthiophene-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

Ethyl 2-(2-(2-(5-(1-(4-chlorophenoxy)-ethyl)-4-phenyl-4H-1,2,4-triazol-3-ylthio)acetamido)thiazol-4-yl)acetate: A compound with similar structural features but different substituents, leading to distinct chemical and biological properties.

Thiazolyl triazole derivatives: Compounds with a thiazole ring and triazole substituents, known for their antimicrobial and antimycobacterial activities.

Uniqueness

Ethyl 5-acetyl-2-(2,2-dimethylpropanoylamino)-4-methylthiophene-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various fields of research and industry.

Actividad Biológica

Ethyl 5-acetyl-2-(2,2-dimethylpropanoylamino)-4-methylthiophene-3-carboxylate (CAS Number: 300828-18-6) is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and therapeutic potential.

The compound's molecular formula is C15H21NO4S with a molar mass of 311.4 g/mol. It exhibits a predicted density of 1.180 g/cm³ and a boiling point of approximately 497.8 °C . The structure includes a thiophene ring, which is known for its diverse biological activities.

1. Acetylcholinesterase Inhibition

One of the primary areas of research regarding this compound is its potential as an acetylcholinesterase (AChE) inhibitor. AChE plays a crucial role in the breakdown of acetylcholine, a neurotransmitter involved in memory and learning. Inhibition of this enzyme has therapeutic implications for conditions such as Alzheimer's disease.

- Mechanism of Action : The compound's structure suggests that it may interact with the active site of AChE, potentially leading to increased levels of acetylcholine in the synaptic cleft.

- Research Findings : Preliminary studies indicate that compounds with similar structures exhibit varying degrees of AChE inhibition, often measured by IC50 values (the concentration required to inhibit 50% of the enzyme activity). For instance, analogs derived from similar thiophene structures have shown IC50 values ranging from 0.60 µM to over 12 µM .

2. Antioxidant Properties

In addition to AChE inhibition, compounds containing thiophene rings are often evaluated for their antioxidant properties. Antioxidants play a vital role in protecting cells from oxidative stress, which is linked to numerous diseases.

- Case Studies : Various studies have demonstrated that derivatives of thiophene can scavenge free radicals effectively. This activity is crucial for developing therapeutic agents aimed at neuroprotection and reducing oxidative damage in neurodegenerative diseases .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with other related compounds.

| Compound Name | Structure | AChE IC50 (µM) | Antioxidant Activity |

|---|---|---|---|

| This compound | Structure | TBD | TBD |

| Benzimidazole Derivative | - | 0.60 | Moderate |

| Coumarin Derivative | - | 2.7 | High |

Research Findings and Implications

Recent studies focus on synthesizing and evaluating new derivatives based on the thiophene scaffold for enhanced biological activity. The incorporation of various functional groups has been shown to modulate both AChE inhibition and antioxidant capacity.

In Silico Studies

Molecular docking studies have been employed to predict the binding affinity and interactions between this compound and AChE. These studies help elucidate how structural modifications can enhance enzyme inhibition and overall biological efficacy.

Propiedades

IUPAC Name |

ethyl 5-acetyl-2-(2,2-dimethylpropanoylamino)-4-methylthiophene-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4S/c1-7-20-13(18)10-8(2)11(9(3)17)21-12(10)16-14(19)15(4,5)6/h7H2,1-6H3,(H,16,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWVPFZGFADNIEE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1C)C(=O)C)NC(=O)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.